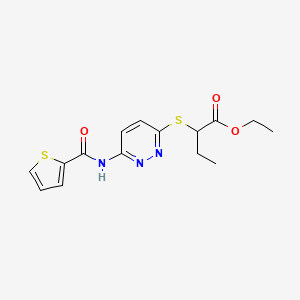

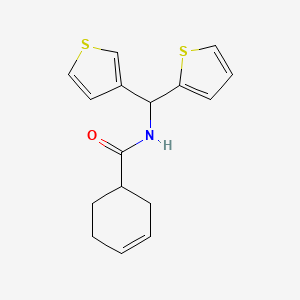

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyridazine rings would likely contribute to the compound’s aromaticity, while the ester group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it polar, which would affect its solubility in different solvents.Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate and related compounds serve as key intermediates in synthetic organic chemistry. For example, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines to form highly functionalized tetrahydropyridines, showcasing the utility of similar ethyl esters in constructing complex nitrogen-containing heterocycles (Xue-Feng Zhu et al., 2003).

Antimicrobial and Anti-inflammatory Applications

Compounds with structural similarities to this compound have shown potential in antimicrobial and anti-inflammatory applications. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes exhibit significant anti-rheumatic effects, highlighting the therapeutic potential of thiophene derivatives (Y. Sherif & N. Hosny, 2014).

Antioxidant Properties

Research on structurally related compounds demonstrates antioxidant capabilities. For example, novel compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities, indicating the role of thiophene derivatives in combating oxidative stress and inflammation (K. Madhavi & G. Sreeramya, 2017).

Agricultural and Plant Science Research

Derivatives of pyrazinamide, a compound with a similar heterocyclic core, have been found to inhibit ethylene biosynthesis in plants. This suggests potential applications of related compounds in extending the shelf life of fruits and flowers by modulating ethylene signaling, an area that could be explored with this compound or its derivatives (Xiangzhong Sun et al., 2017).

Mechanism of Action

Target of Action

It is known that thiophene-based analogs and pyridazine derivatives, which are structural components of this compound, have been studied for their potential biological activities . These compounds have shown a variety of properties and applications, suggesting that Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate may interact with multiple targets.

Mode of Action

The compound’s thiophene and pyridazine moieties are known to interact with biological targets in various ways

Biochemical Pathways

Compounds containing thiophene and pyridazine structures have been associated with a variety of biological effects . Therefore, it is plausible that this compound may affect multiple biochemical pathways.

Result of Action

Thiophene-based analogs and pyridazine derivatives have been associated with a variety of biological effects . Therefore, it is plausible that this compound may have similar effects.

Future Directions

properties

IUPAC Name |

ethyl 2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-3-10(15(20)21-4-2)23-13-8-7-12(17-18-13)16-14(19)11-6-5-9-22-11/h5-10H,3-4H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDAVJCWDADWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2682248.png)

![3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2682250.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid](/img/structure/B2682252.png)

![2-[4-[[4-(3-Aminopropylamino)-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2682253.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2682270.png)